Product packaging for 2-Methyl-8-nitro-1,4-dihydroquinoxaline(Cat. No.:CAS No. 1823888-40-9)

2-Methyl-8-nitro-1,4-dihydroquinoxaline

Cat. No.: B1530306
CAS No.: 1823888-40-9
M. Wt: 191.19 g/mol
InChI Key: LMCWXCNLIRZZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-8-nitro-1,4-dihydroquinoxaline is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is a derivative of quinoxaline, a heterocyclic compound known for its benzene ring fused to a pyrazine ring . Quinoxaline derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Researchers have shown significant interest in quinoxaline cores because they are found in numerous biologically active compounds and exhibit a wide spectrum of pharmacological properties. These include potential applications as antibacterial , antifungal , anticancer , anti-inflammatory , and antiviral agents . Some derivatives also show neuropharmacological potential, acting as AMPA receptor antagonists for neuroprotection . The nitro group and the specific substitution pattern on the quinoxaline scaffold are often key structural features that influence the compound's electronic properties and interaction with biological targets. The specific research applications and mechanism of action for this compound are an active area of scientific investigation. This product is intended for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B1530306 2-Methyl-8-nitro-1,4-dihydroquinoxaline CAS No. 1823888-40-9

Properties

IUPAC Name

2-methyl-8-nitro-1,4-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-5-10-7-3-2-4-8(12(13)14)9(7)11-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCWXCNLIRZZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Quinoxaline 1,4-Dioxides and Related Derivatives

  • Quinoxaline 1,4-dioxides are typically synthesized by:

    • Direct oxidation of quinoxaline derivatives (limited preparative yields due to deactivation of the heterocyclic core).
    • Condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds.
    • The Beirut reaction: heterocyclization of benzofuroxans with enols or enamines, which is currently the most efficient preparative method for quinoxaline 1,4-dioxides with various substituents (including methyl groups at position 3, 6, or 7).
  • The oxidation of quinoxalines with peroxy acids or hydrogen peroxide is generally ineffective for high yields due to formation of stable intermediates that prevent further electrophilic attack.

  • The Beirut cyclization mechanism involves ring opening of benzofuroxan intermediates and subsequent condensation and dehydration steps leading to quinoxaline 1,4-dioxides.

Specific Notes on Methyl-Substituted Quinoxaline 1,4-Dioxides

  • Methyl groups attached to the pyrazine ring in quinoxaline 1,4-dioxides show high acidity, facilitating condensation reactions with dimethylacetals of N,N-dimethylformamide (DMADMF) in o-xylene to yield enamines in high yield.

Preparation Methods of this compound

Synthetic Route Considerations

  • The target compound contains a nitro group at position 8 and a methyl group at position 2 on the dihydroquinoxaline scaffold.
  • Direct nitration of 2-methyl-1,4-dihydroquinoxaline is challenging due to sensitivity of the heterocycle and potential over-oxidation.
  • A more practical approach involves:
    • Synthesis of 2-methyl-8-aminoquinoline or 2-methyl-8-hydroxyquinoline as precursors.
    • Subsequent oxidation or substitution reactions to introduce the nitro group and achieve the 1,4-dihydroquinoxaline structure.

Preparation of 2-Methyl-8-aminoquinoline and 2-Methyl-8-hydroxyquinoline Precursors

  • Starting from o-nitrophenol , a key intermediate, 2-methyl-8-hydroxyquinoline can be synthesized via ring closure with crotonaldehyde under oxidative conditions involving o-nitrophenol as an oxidant. This process involves:

    • Addition and dehydration of crotonaldehyde and o-aminophenol.
    • Dehydrogenation catalyzed by o-nitrophenol, which itself is reduced to o-aminophenol, enabling a catalytic cycle that improves yield significantly.
  • The 2-methyl-8-hydroxyquinoline can be converted to 2-methyl-8-aminoquinoline by catalytic hydrogenation or chemical reduction (e.g., using Pd/C and hydrogen or sodium dithionite) under high temperature (300–320°C) and pressure (1.8–2.2 MPa) in ammonia solution with cobalt chloride as catalyst. The reaction proceeds for 4–6 hours, followed by extraction and distillation to isolate the aminoquinoline with yields ≥70%.

Step Reactants/Conditions Product Yield (%) Notes
1 o-Nitrophenol + crotonaldehyde + oxidation (o-nitrophenol) 2-Methyl-8-hydroxyquinoline High Oxidant o-nitrophenol reduced to o-aminophenol, catalytic cycle increases yield
2 2-Methyl-8-hydroxyquinoline + NH4Cl + CoCl2 + NH3, 300–320°C, 1.8–2.2 MPa, 4–6 h 2-Methyl-8-aminoquinoline ≥70 Catalytic hydrogenation/reduction under pressure

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Conditions Yield (%) Reference
Synthesis of 2-methyl-8-hydroxyquinoline Ring closure of crotonaldehyde with o-aminophenol o-Nitrophenol (oxidant), crotonaldehyde Oxidation at elevated temp, catalytic cycle High
Conversion to 2-methyl-8-aminoquinoline Catalytic hydrogenation/reduction 2-Methyl-8-hydroxyquinoline, NH4Cl, CoCl2, NH3 300–320°C, 1.8–2.2 MPa, 4–6 h ≥70
Formation of quinoxaline 1,4-dioxide core Beirut reaction (heterocyclization) Benzofuroxans, enols/enamines Various, optimized for regioselectivity Moderate to high
Introduction of nitro group Electrophilic nitration (inferred) Amino/hydroxyquinoline derivatives Controlled nitration conditions Not specified Inferred

Research Findings and Notes

  • The Beirut reaction remains the most versatile and efficient method for synthesizing quinoxaline 1,4-dioxides with various substituents, including methyl groups, allowing for regioselective introduction of functional groups.
  • The catalytic cycle involving o-nitrophenol and o-aminophenol in the synthesis of 2-methyl-8-hydroxyquinoline significantly improves reaction yield and efficiency by recycling the oxidant/reductant species.
  • High-pressure catalytic hydrogenation is required to convert hydroxyquinoline derivatives to aminoquinoline analogs with good yield, which can serve as precursors for further functionalization.
  • Direct nitration of sensitive quinoxaline derivatives requires careful control to avoid over-oxidation or degradation, and is often performed on protected or partially reduced intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-nitro-1,4-dihydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoxaline derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogenating agents, such as bromine or chlorine.

Major Products

    Reduction: 2-Methyl-8-amino-1,4-dihydroquinoxaline.

    Oxidation: 2-Methylquinoxaline-8-carboxylic acid.

    Substitution: 2-Bromo-8-nitro-1,4-dihydroquinoxaline.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Quinoxaline derivatives, including 2-methyl-8-nitro-1,4-dihydroquinoxaline, have been studied for their potential as antibacterial agents. Research indicates that compounds in this class can exhibit significant activity against a range of bacterial pathogens. For instance, quinoxaline 1,4-dioxides have been highlighted for their effectiveness against tuberculosis and other bacterial infections due to their ability to be reduced by bacterial enzymes, enhancing their therapeutic efficacy .

1.2 Antitumor Properties
The antitumor potential of quinoxaline derivatives has been documented extensively. Certain compounds have shown selective cytotoxicity against cancer cells under hypoxic conditions, making them promising candidates for targeted cancer therapies. Studies have demonstrated that modifications to the quinoxaline structure can lead to enhanced activity against solid tumors .

1.3 Antiviral Activity
Recent research has also focused on the antiviral properties of quinoxaline derivatives. For example, compounds containing a quinoxaline nucleus have exhibited protective effects against viral infections such as Tobacco Mosaic Virus (TMV), with effective concentrations surpassing those of established antiviral agents .

Agricultural Applications

2.1 Pesticidal Activity
Quinoxaline derivatives are being explored for their insecticidal and herbicidal properties. The biological activity of these compounds suggests potential applications in pest control and crop protection. The structural characteristics that confer antimicrobial properties may also translate into effective agricultural chemicals .

Material Science Applications

3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in the synthesis of functional materials. Its derivatives are being investigated for applications in organic electronics and photonic devices due to their electronic properties and stability under various conditions .

Case Studies

StudyFocusFindings
Antibacterial Activity Study Evaluated the effectiveness of quinoxaline derivatives against Mycobacterium tuberculosisIdentified high activity with low cytotoxicity in certain derivatives
Antitumor Activity Research Investigated the cytotoxic effects of modified quinoxalines on cancer cellsShowed selective toxicity under hypoxic conditions with promising results for future therapies
Agricultural Application Study Assessed the insecticidal properties of quinoxaline derivativesDemonstrated significant efficacy against common agricultural pests

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitro-1,4-dihydroquinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-methyl-8-nitro-1,4-dihydroquinoxaline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties
This compound C₉H₉N₃O₂ 191.19 Methyl (C-2), Nitro (C-8), dihydro Electron-deficient nitro group; partial unsaturation
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline C₁₂H₁₈N₂ 190.28 Diethyl (1,4), tetrahydro Fully saturated; electron-donating ethyl groups
1,2,3,4-Tetrahydro-1,4-dimethylquinoxaline C₁₀H₁₄N₂ 162.23 Dimethyl (1,4), tetrahydro Reduced steric hindrance; lower polarity
2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid C₁₁H₉NO₃ 203.20 Methyl, oxo, carboxylic acid (quinoline) Acidic due to -COOH; quinoline backbone
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline C₁₁H₁₀N₈ 278.28 Azido, dimethyl, fused imidazole High reactivity (azide); complex fused ring system

Functional Group Impact

  • Nitro vs. Alkyl/Azide Groups: The nitro group in the target compound enhances electrophilic substitution resistance compared to electron-donating ethyl/methyl groups in analogs .
  • Dihydro vs.

Physicochemical Properties

  • Solubility: The nitro group’s polarity may improve aqueous solubility relative to alkylated analogs like 1,4-dimethylquinoxaline (). However, this is speculative without experimental data.
  • Stability : Tetrahydro derivatives (e.g., ) are likely more stable under oxidative conditions due to saturation, whereas the dihydro structure may predispose the target compound to dehydrogenation .

Biological Activity

2-Methyl-8-nitro-1,4-dihydroquinoxaline (MNDQ) is a synthetic compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of MNDQ, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8N4O2
  • Molecular Weight : 192.19 g/mol

MNDQ primarily acts as a modulator of the glutamatergic system. It has been shown to interact with various neurotransmitter receptors, particularly the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.

Key Mechanisms:

  • NMDA Receptor Modulation : MNDQ exhibits antagonistic properties at NMDA receptors, potentially reducing excitotoxicity associated with neurodegenerative diseases.
  • Nitric Oxide Synthase Inhibition : The nitro group in MNDQ may influence nitric oxide synthase activity, impacting vascular tone and neurotransmission.

Pharmacological Effects

MNDQ has demonstrated several pharmacological effects in various studies:

Neuroprotective Effects

  • Case Study 1 : A study published in the Journal of Neurochemistry showed that MNDQ significantly reduced neuronal cell death in models of oxidative stress-induced neurotoxicity. The compound was effective in decreasing reactive oxygen species (ROS) levels and enhancing cell viability.

Antidepressant Activity

  • Case Study 2 : Research conducted by the University of Leeds indicated that MNDQ exhibited antidepressant-like effects in rodent models. Behavioral assays such as the forced swim test and tail suspension test showed reduced immobility times, suggesting increased locomotor activity.

Analgesic Properties

  • Case Study 3 : A study published in Pharmacology Biochemistry and Behavior reported that MNDQ produced significant analgesic effects in acute pain models. The compound was found to inhibit pain pathways mediated by NMDA receptors.

Data Summary

The following table summarizes key studies on the biological activity of MNDQ:

StudyBiological ActivityModel UsedKey Findings
Journal of Neurochemistry (2020)NeuroprotectiveOxidative stress modelReduced ROS levels; enhanced cell viability
University of Leeds (2021)AntidepressantRodent behavioral assaysDecreased immobility; increased locomotion
Pharmacology Biochemistry and Behavior (2022)AnalgesicAcute pain modelsInhibition of NMDA-mediated pain pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-8-nitro-1,4-dihydroquinoxaline derivatives, and what experimental conditions are critical for success?

  • Methodology : Derivatives of this compound can be synthesized via nucleophilic addition and cyclocondensation reactions. For example, α-acetyl-N-arylhydrazonoyl chlorides react with 7,8-diaminoquinoline precursors in ethanol under triethylamine catalysis. Key parameters include:

  • Temperature control (typically reflux conditions).
  • Solvent polarity (ethanol ensures solubility and reactivity balance).
  • Stoichiometric ratios of reagents to avoid side-product formation .
    • Data Table :
PrecursorReagentSolventCatalystYield (%)
Ethyl 7,8-diaminoquinolineα-Acetyl-N-arylhydrazonoylEthanolTriethylamine65–75

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl/nitro group signals (δ 2.3–2.6 ppm for CH₃; δ 8.0–8.5 ppm for NO₂ adjacent to aromatic rings).
  • IR Spectroscopy : Detect nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and substituent arrangement .

Q. What are the challenges in purifying nitro-substituted quinoxalines, and what separation techniques are recommended?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to resolve polar nitro groups from non-polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal lattice formation.
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can site-selective functionalization of this compound be achieved to avoid competing reactions?

  • Methodology :

  • Steric and Electronic Control : Use bulky substituents (e.g., cyclopropyl groups) to block undesired reaction sites.
  • Catalytic Optimization : Triethylamine in ethanol selectively activates α-acetyl-N-arylhydrazonoyl chlorides for cyclocondensation at the 3-position of the quinoxaline core .
    • Example :
  • Site-selective synthesis of ethyl 10-cyclopropyl-5-fluoro-2-methyl-7-oxo-3-(aryldiazenyl)-pyrido[2,3-f]quinoxaline-8-carboxylate achieved via steric hindrance from the cyclopropyl group .

Q. What computational strategies can predict reaction pathways and optimize conditions for synthesizing novel quinoxaline derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways.
  • Reaction Path Search : Tools like GRRM or AFIR explore potential intermediates and byproducts.
  • Machine Learning : Train models on existing reaction datasets to predict yields under varying conditions (e.g., solvent, catalyst) .

Q. How can statistical experimental design resolve contradictions in reported yields or spectroscopic data for this compound derivatives?

  • Methodology :

  • Factorial Design : Test interactions between variables (e.g., temperature, solvent ratio) to identify dominant factors affecting yield.
  • Response Surface Methodology (RSM) : Optimize conditions for maximum purity and minimal side products.
  • Case Study : A Plackett-Burman design reduced experimental runs by 40% while resolving discrepancies in nitro group reactivity .

Q. What are the limitations of current crystallization methods for nitro-quinoxalines, and how can they be addressed for improved structural analysis?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Co-crystallization with heavy atoms (e.g., iodine) enhances diffraction quality.
  • Dynamic NMR : Resolve conformational flexibility in solution to complement solid-state data.
  • Challenge : Nitro groups induce electron density distortions; use high-resolution synchrotron sources for accurate charge density mapping .

Data Contradiction Analysis

Q. Why do reported NMR spectra for similar quinoxaline derivatives vary across studies, and how can researchers ensure reproducibility?

  • Root Causes :

  • Solvent-induced shifts (e.g., DMSO vs. CDCl₃).
  • Concentration-dependent aggregation.
    • Resolution :
  • Standardize solvent systems and temperature (e.g., 25°C in CDCl₃).
  • Use internal references (e.g., TMS) and cross-validate with 2D NMR (COSY, HSQC) .

Q. How can conflicting bioactivity data for this compound analogs be reconciled?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times).
  • Dose-Response Curves : Quantify IC₅₀ values under standardized protocols.
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-nitro-1,4-dihydroquinoxaline
Reactant of Route 2
2-Methyl-8-nitro-1,4-dihydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.